molecular formula C7H13N3 B3358320 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 78881-20-6

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B3358320
CAS RN: 78881-20-6
M. Wt: 139.2 g/mol
InChI Key: BJQQCZZHUZGXKN-UHFFFAOYSA-N
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Description

“3-(4-methyl-1H-imidazol-1-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, as reported in the literature . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .

Scientific Research Applications

Anticancer Applications

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and its derivatives have shown significant potential in anticancer research. Studies have demonstrated the synthesis of various compounds from this chemical that exhibit notable anticancer activity. For instance, Rashid, Husain, and Mishra (2012) synthesized a series of compounds from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, showing good to significant anticancer activity when screened against the National Cancer Institute's 60 cell line panel (Rashid, Husain, & Mishra, 2012). Similarly, Mohammad Rashid (2020) reported the design and synthesis of bis-benzimidazole compounds clubbed with primary amine, which demonstrated notable anticancer activity (Rashid, 2020).

Synthesis of Pharmaceutical Intermediates

The compound and its derivatives serve as critical intermediates in the synthesis of pharmaceutical compounds. For example, Sellier, Buschauer, Elz, and Schunack (1992) described the efficient preparation of 3-(1H-imidazol-4-yl)propanamine, a crucial intermediate for potent histamine H2 receptor agonists (Sellier, Buschauer, Elz, & Schunack, 1992).

Applications in Green Chemistry

The compound is also utilized in green chemistry applications. For instance, Davoodnia, Heravi, Safavi-Rad, and Tavakoli-Hoseini (2010) demonstrated its use in a solvent-free synthesis of tetrasubstituted imidazoles, highlighting the potential for more sustainable chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Pharmaceutical Synthesis and Analysis

Furthermore, in the field of pharmaceutical synthesis, Zhou et al. (2018) reported a practical route to synthesize an important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, showcasing the compound's role in drug development (Zhou et al., 2018).

Advanced Material Applications

Chiang and Hsieh (2008) investigated the use of derivatives of this compound in advanced material applications, particularly in UV-curable epoxide resins. Their study revealed significant effects on physical properties, highlighting its importance in materials science (Chiang & Hsieh, 2008).

properties

IUPAC Name

3-(4-methylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-5-10(6-9-7)4-2-3-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQQCZZHUZGXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567297
Record name 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78881-20-6
Record name 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 49.2 g. of 4-methyl-1H-imidazole and 75 ml. of acrylonitrile was heated on a steam bath for 6 hours and then concentrated to remove excess acrylonitrile. The residue was diluted with 400 ml. of methanol and divided into two parts. To each was added 90 ml. of ammonium hydroxide and Raney nickel catalyst. Each portion was then hydrogenated in a Parr apparatus. Each part was filtered, the filtrates combined and concentrated. The residue was concentrated from toluene. This residue was dissolved in tetrahydrofuran, stirred for one hour, filtered, concentrated, then concentrated from toluene, giving 82.2 g. of the desired intermediate as an oil.
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Synthesis routes and methods II

Procedure details

2-(3-(4-Methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione (3.42 mmol, 1 eq., which may be prepared as described in D6) and hydrazine monohydrate (6.84 mmol, 2 eq.) were dissolved in 20 mL of ethanol and the mixture was stirred for 12 h under reflux. The mixture was kept under reflux over night, then the mixture was concentrated down to a volume of 25 mL. Hydrochloric acid (conc., 55 mL) was then added and the mixture was heated to 50° C. and kept at this temperature for 30 min. The formed precipitate was then filtered. The filtrate was cooled to 0° C. and solid NaOH was added until a final pH-value of 10-12 was reached. The aqueous solution was extracted by means of CHCl3 (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was removed. The product was purified by means of flash-chromatography using silica gel and a CHCl3/MeOH-gradient containing aqueous ammonia (2% v/v).
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2-(3-(4-Methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
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6.84 mmol
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Synthesis routes and methods III

Procedure details

Yield: 6.1 g (62.0%) of a mixture of 2-(3-(4-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione and 2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
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Synthesis routes and methods IV

Procedure details

By substituting the appropriate imidazole starting material in the above procedure, the following intermediates were prepared: 2-methyl-1H-imidazole-1-propanamine; 2-ethyl-1H-imidazole-1-propanamine; 2,4-dimethyl-1H-imidazole-1-propanamine; 2-phenyl-1H-imidazole-1-propanamine; and 4-phenyl-1H-imidazole-1-propanamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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